molecular formula C24H26BrN3O3 B12049354 N'-[(E)-(3-bromophenyl)methylidene]-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide

Cat. No.: B12049354
M. Wt: 484.4 g/mol
InChI Key: QZUKMNADRCFZRQ-WGOQTCKBSA-N
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Description

N’-(3-BR-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a benzylidene group, a heptyl chain, and a hydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-BR-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE typically involves the condensation of 3-bromo-benzaldehyde with 1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-(3-BR-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carbonyl group to a hydroxyl group.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted quinoline derivatives with different functional groups.

Scientific Research Applications

N’-(3-BR-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(3-BR-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the hydrazide moiety can form covalent bonds with proteins, inhibiting their function. These interactions contribute to the compound’s potential biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-BR-BENZYLIDENE)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE: Similar structure with a pentyl chain instead of a heptyl chain.

    N’-(3-BR-BENZYLIDENE)-2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETOHYDRAZIDE: Contains a triazole ring instead of a quinoline core.

    N’-(3-CL-BENZYLIDENE)-2-((1-(2-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Features a benzimidazole ring and chlorine substituents.

Uniqueness

N’-(3-BR-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE is unique due to its specific combination of functional groups and the presence of a heptyl chain. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H26BrN3O3

Molecular Weight

484.4 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-1-heptyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C24H26BrN3O3/c1-2-3-4-5-8-14-28-20-13-7-6-12-19(20)22(29)21(24(28)31)23(30)27-26-16-17-10-9-11-18(25)15-17/h6-7,9-13,15-16,29H,2-5,8,14H2,1H3,(H,27,30)/b26-16+

InChI Key

QZUKMNADRCFZRQ-WGOQTCKBSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=CC=C3)Br)O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)Br)O

Origin of Product

United States

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